

Hept-4-EN-3-one chemical structure and properties

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Compound of Interest

Compound Name: Hept-4-EN-3-one

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Hept-4-en-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-3-one is an alpha,beta-unsaturated ketone with the molecular formula $C_7H_{12}O$. As a member of the enone class of compounds, it possesses a reactive Michael acceptor site, making it a molecule of interest for synthetic chemistry and potentially for biological applications. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectral characterization of **Hept-4-en-3-one**. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and general principles of enone chemistry are incorporated to provide a comprehensive profile. All quantitative data is summarized in structured tables, and logical workflows for synthesis and spectral analysis are presented using Graphviz diagrams.

Chemical Structure and Properties

Hept-4-en-3-one is a seven-carbon ketone with a double bond between carbons 4 and 5. The presence of this double bond in conjugation with the carbonyl group defines its chemical reactivity. The molecule can exist as two geometric isomers, (E)-**hept-4-en-3-one** and (Z)-**hept-4-en-3-one**.

Table 1: Chemical Identifiers for **Hept-4-en-3-one**[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	hept-4-en-3-one
Molecular Formula	C ₇ H ₁₂ O
CAS Number	659728-15-1
Canonical SMILES	<chem>CCC=CC(=O)CC</chem>
InChI	InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3
InChIKey	ZPGYUDWZVQOWNY-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of **Hept-4-en-3-one**[\[1\]](#)

Property	Value
Molecular Weight	112.17 g/mol
XLogP3	1.7
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	3
Exact Mass	112.088815 g/mol
Topological Polar Surface Area	17.1 Å ²

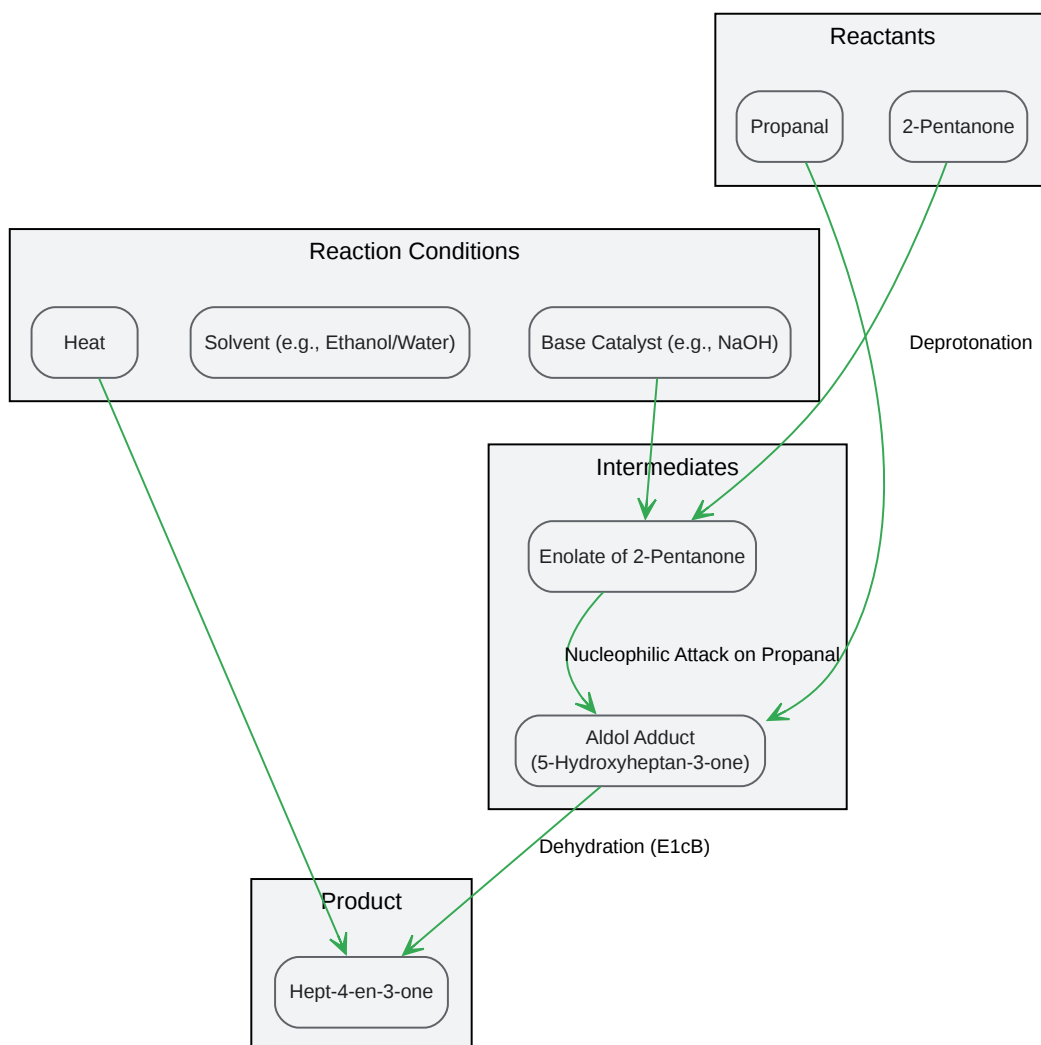
Note: Experimental physical properties such as boiling point and density for **Hept-4-en-3-one** are not readily available in the literature. As an estimate, the boiling point of the isomeric compound 2-Hepten-4-one is reported to be in the range of 156-157 °C.

Synthesis of Hept-4-en-3-one

While a specific, detailed experimental protocol for the synthesis of **Hept-4-en-3-one** is not widely documented, a plausible and general method for its preparation is through an Aldol condensation reaction. This approach involves the reaction of propanal and 2-pentanone, followed by dehydration.

Proposed Synthetic Pathway: Aldol Condensation

The following diagram illustrates a logical workflow for the synthesis of **Hept-4-en-3-one** via a base-catalyzed Aldol condensation.



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Caption: Proposed synthesis of **Hept-4-en-3-one** via Aldol condensation.

General Experimental Protocol for Aldol Condensation

- **Enolate Formation:** Dissolve 2-pentanone in a suitable solvent such as ethanol. Add an aqueous solution of a base, typically sodium hydroxide, dropwise at a controlled temperature (e.g., 0-5 °C) to generate the enolate.
- **Aldol Addition:** To the solution containing the enolate, slowly add propanal while maintaining the reaction temperature. Stir the mixture until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Dehydration:** Upon completion of the aldol addition, the reaction mixture is typically heated to induce dehydration of the intermediate β -hydroxy ketone (aldol adduct). Acidification of the reaction mixture can also facilitate this step.
- **Work-up and Purification:** After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield **Hept-4-en-3-one**.

Spectroscopic Characterization

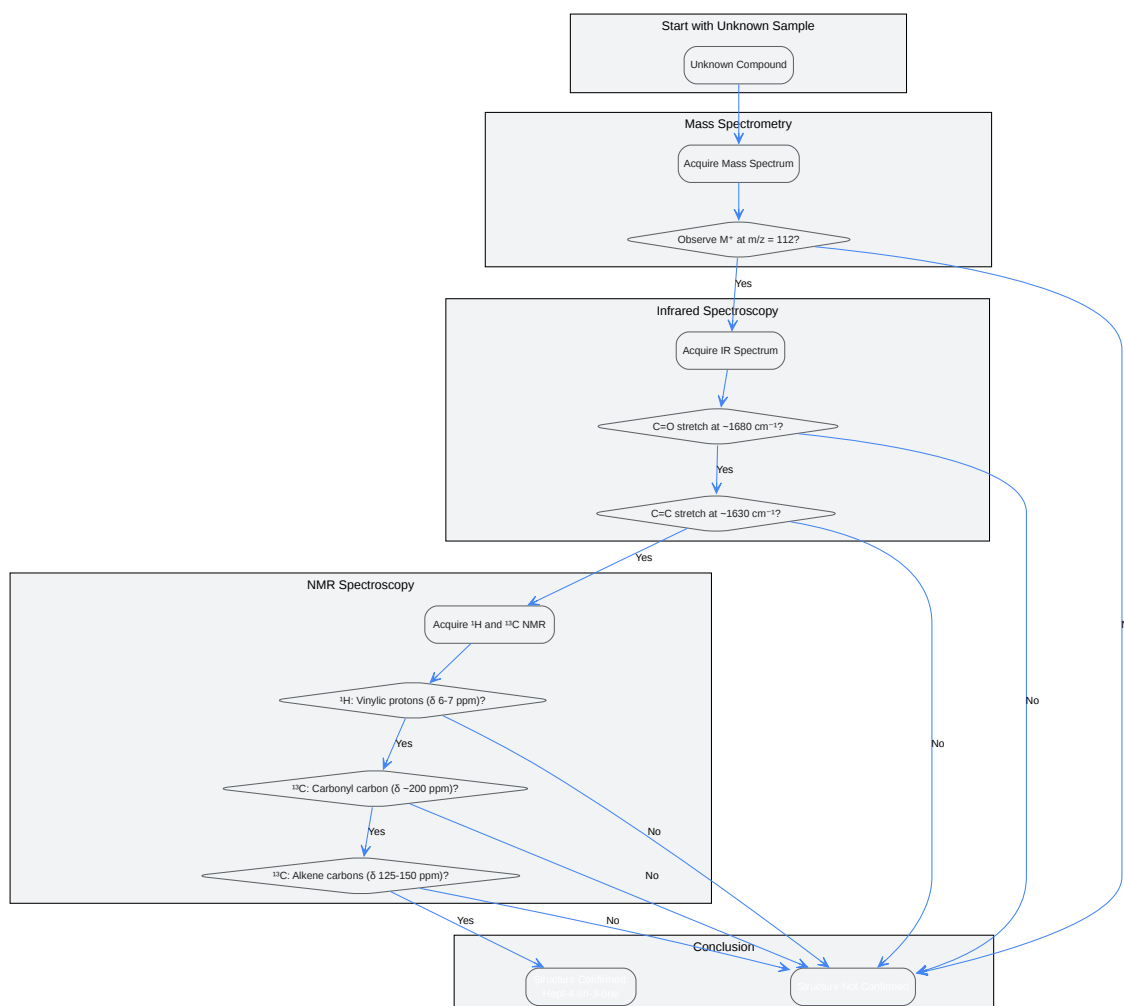
Experimental spectra for **Hept-4-en-3-one** are not readily available. However, the expected spectral features can be predicted based on its structure and by comparison with analogous compounds.

Table 3: Predicted Spectroscopic Data for **Hept-4-en-3-one**

Technique	Expected Features
^1H NMR	- Signals for two vinylic protons (δ 6.0-7.0 ppm).- Signals for methylene groups adjacent to the carbonyl and the double bond.- Signals for terminal methyl groups.
^{13}C NMR	- Signal for the carbonyl carbon (δ ~198-205 ppm).- Signals for the two sp^2 hybridized carbons of the double bond (δ ~125-150 ppm).- Signals for sp^3 hybridized carbons of the ethyl and propyl chains.
IR Spectroscopy	- Strong C=O stretching vibration for a conjugated ketone ($\sim 1670\text{-}1690\text{ cm}^{-1}$).- C=C stretching vibration ($\sim 1620\text{-}1640\text{ cm}^{-1}$).- C-H stretching and bending vibrations.
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 112$.- Fragmentation pattern corresponding to the loss of alkyl and acyl groups.

Logical Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the identification of **Hept-4-en-3-one** from its spectroscopic data.



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References

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